
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of an indazole ring substituted with an ethyl group at the 3-position and a methyl ester group at the 5-carboxylic acid position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1H-indazole-5-carboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI) . This method provides an efficient route to obtain the desired indazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at positions that are electron-rich due to resonance effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indazole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indazole core.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1H-indazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indazole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indazole ring .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indazole-3-carboxylic acid: Another indazole derivative with different substituents.
1H-indazole-3-carboxylic acid: A closely related compound with a carboxylic acid group at the 3-position.
Uniqueness
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the methyl ester group at the 5-carboxylic acid position differentiates it from other indazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 3-ethyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8-6-7(11(14)15-2)4-5-10(8)13-12-9/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
GCRHSXXGDQEUFC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C(C=CC2=NN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


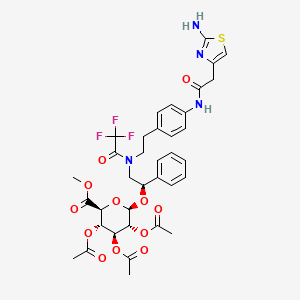

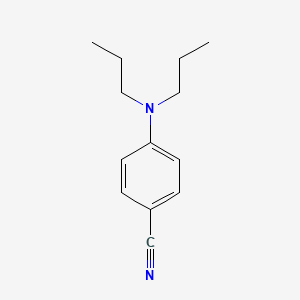
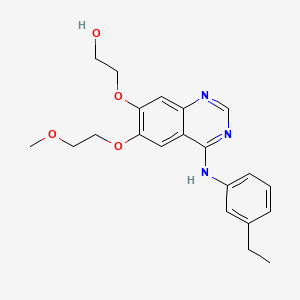
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
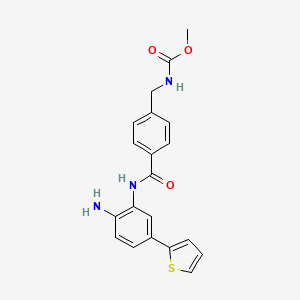
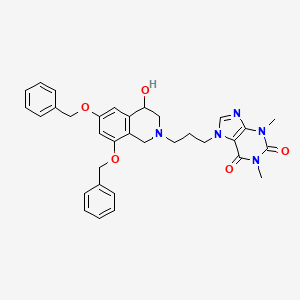
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
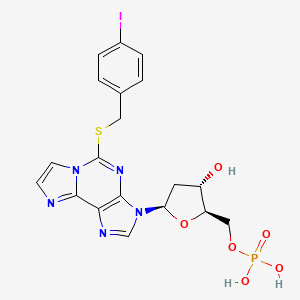
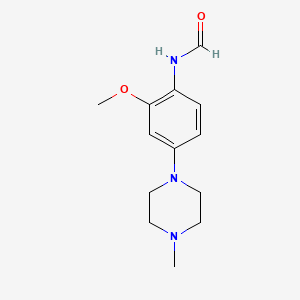
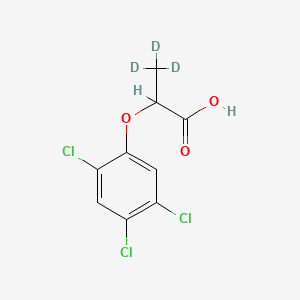
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
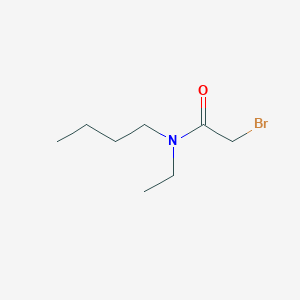
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
